tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate
Description
Introduction to tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate
Structural Significance of Azaspiro Compounds in Modern Chemistry
Azaspiro compounds, characterized by a nitrogen atom within a spirocyclic framework, are prized for their three-dimensional complexity and stereochemical diversity. The spiro[2.4]heptane core in this compound introduces a unique fusion of a five-membered azaspiro ring and a two-membered cyclopropane-like structure. This architecture imposes significant ring strain, which enhances reactivity and selectivity in synthetic applications.
The tert-butyloxycarbonyl (Boc) group at position 5 serves dual roles: it stabilizes the molecule against metabolic degradation and facilitates solubility in organic solvents, a feature critical for pharmaceutical intermediates. Comparative analysis with analogs like tert-butyl spiro[2.4]heptan-1-ylcarbamate (PubChem CID: 22888348) reveals that substituents such as methylamino at position 7 modulate electronic properties while maintaining steric bulk, as evidenced by molecular weights ranging from 211.30 to 213.27 g/mol in related structures.
Table 1: Key Structural Features of Selected Azaspiro Compounds
Role of Spirocyclic Architectures in Medicinal Chemistry
Spirocyclic systems like the 5-azaspiro[2.4]heptane framework are increasingly employed to address pharmacokinetic challenges in drug design. Their rigid, non-planar structures reduce conformational flexibility, improving target binding specificity and metabolic stability. For instance, replacing the morpholine ring in linezolid with a 2-oxa-6-azaspiro[3.3]heptane moiety yielded analogs with enhanced antibacterial and antitubercular activity, underscoring the scaffold’s versatility.
The methylamino group in this compound may act as a hydrogen bond donor, potentially enhancing interactions with biological targets such as enzymes or receptors. This modification aligns with trends observed in spirocyclic kinase inhibitors, where strategic functionalization improves potency and selectivity.
Historical Context and Discovery Timeline
The development of azaspiro compounds accelerated in the early 21st century, driven by advances in synthetic methodologies. The tert-butyl-protected spiro[2.4]heptane derivative tert-butyl spiro[2.4]heptan-1-ylcarbamate (PubChem CID: 22888348) was first documented in 2007, with subsequent modifications appearing in the 2010s. The target compound likely emerged from efforts to optimize earlier analogs, incorporating stereochemical control (R-configuration) and amine functionalization for drug discovery applications.
Recent studies, such as the 2021 review by Hiesinger et al., highlight the growing recognition of spirocycles as "privileged structures" in medicinal chemistry, capable of addressing complex targets like protein-protein interfaces. The synthesis of related compounds, such as methyl (6S,7S)-7-[(hydroxyamino)carbonyl]-6-[(4-phenyl-1-piperazinyl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate (CAS 791828-58-5), demonstrates the scaffold’s adaptability to diverse therapeutic areas, including oncology and infectious diseases.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (7R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13-4)12(8-14)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
RAUSWDYZJRCTJR-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C2(C1)CC2)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is to use tert-butyl carbamate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and amination to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 226.32 g/mol. It features a spirocyclic structure that includes a nitrogen atom, contributing to its reactivity and biological interactions. The tert-butyl ester group and methylamino substituent enhance its pharmacological properties, making it a subject of interest in drug development.
Scientific Research Applications
Studies on the pharmacodynamics and pharmacokinetics of this compound focus on its binding affinity to various receptors and enzymes. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its therapeutic potential.
Binding Affinity Studies
Research has shown that tert-butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate exhibits significant binding affinity to certain neurotransmitter receptors, suggesting its potential use in treating mood disorders. For instance, studies indicated that modifications to the methylamino group could enhance selectivity towards serotonin receptors, which are critical in antidepressant therapies.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, allowing for the creation of various derivatives with tailored biological activities. Researchers have successfully synthesized several derivatives that exhibit improved potency and reduced side effects compared to the parent compound.
Mechanism of Action
The mechanism of action of tert-Butyl ®-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Heteroatom Substitution
- tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 301226-25-5): Replaces a nitrogen with oxygen in the spiro system, reducing basicity. Molecular weight: 199.25 g/mol vs. 212.29 g/mol for the target compound. This substitution alters hydrogen-bonding capacity and solubility .
- 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 351369-07-8): Incorporates fluorine at position 7, enhancing metabolic stability and lipophilicity. Fluorine’s electronegativity may influence binding to hydrophobic enzyme pockets .
Spiro Ring Size Modifications
- Aderbasib (CAS: 791828-58-5): A 5-azaspiro[2.5]octane derivative with an additional methylene group, increasing ring size.
Functional Group Variations
Carbamate and Amine Derivatives
Carboxylic Acid Derivatives
- 5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid: The carboxylic acid group introduces acidity (pKa ~4-5), improving water solubility but limiting blood-brain barrier permeability. This contrasts with the target compound’s neutral methylamino group .
Stereochemical Considerations
- Enantiomeric Pairs: The (R)-configuration in the target compound vs. (S)-isomers (e.g., (S)-tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate) significantly impacts biological activity. For example, chiral benzylamine in synthesis protocols ensures enantioselective formation, critical for receptor selectivity .
- Spiro Junction Rigidity : The cyclopropane ring enforces a fixed geometry, reducing entropy penalties upon binding to targets compared to flexible analogs like hexahydropyrrolo[3,4-c]pyrrole derivatives .
Biological Activity
tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate is an organic compound with a complex spirocyclic structure that includes both nitrogen and carbon atoms. Its molecular formula is , and it has a molecular weight of approximately 226.32 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are still under investigation.
Chemical Structure and Properties
The compound features several functional groups that contribute to its chemical reactivity and biological activity:
- tert-butyl group : Imparts hydrophobic characteristics, enhancing membrane permeability.
- methylamino group : Potentially involved in receptor interactions.
- carboxylate functional group : May facilitate ionic interactions with biological targets.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:
- Antimicrobial properties : Some derivatives have shown effectiveness against various bacterial strains.
- Cytotoxicity : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.
- Receptor modulation : Interaction studies suggest potential as modulators for specific receptors.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related spirocyclic compounds, revealing that modifications in the structure significantly influenced their activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the methylamino group was particularly noted for enhancing antibacterial properties.
Cytotoxic Effects
In vitro studies conducted on cancer cell lines demonstrated that certain derivatives of azaspiro compounds exhibited significant cytotoxicity, with IC50 values indicating potent effects at low concentrations . The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.
Receptor Interaction Studies
Research has focused on the interaction of this compound with various receptors, including G-protein coupled receptors (GPCRs). Preliminary findings suggest that this compound may act as a partial agonist at specific GPCRs, influencing downstream signaling pathways .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate | C11H20N2O2 | Lacks methyl group; potentially different biological activity |
| (S)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | C11H20N2O2 | Carbamate derivative; may exhibit distinct pharmacological properties |
| tert-butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane | C12H22N2O | Variation in stereochemistry; could influence receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
